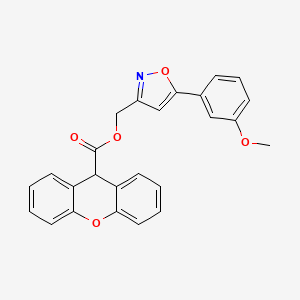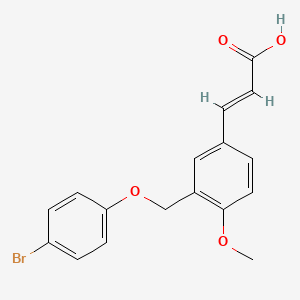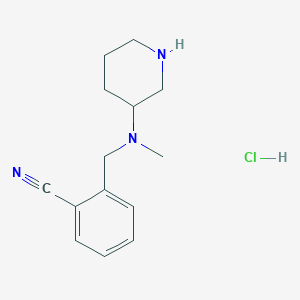
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was developed by GlaxoSmithKline and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide is a potent inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By inhibiting AMPK, 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide can modulate various cellular processes, including glucose metabolism, lipid metabolism, and protein synthesis. This leads to its potential therapeutic applications in various diseases where dysregulation of these processes is observed.
Biochemical and Physiological Effects
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce glucose production in the liver and increase glucose uptake in skeletal muscle, leading to improved glucose homeostasis. It can also reduce lipid accumulation in adipocytes and improve lipid metabolism. In addition, it can inhibit the growth of cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide for lab experiments is its potency and specificity as an AMPK inhibitor. This makes it a valuable tool for studying the role of AMPK in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the high cost of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for the study of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide. One area of interest is its potential therapeutic applications in cancer, inflammation, and metabolic disorders. Clinical trials are needed to evaluate its safety and efficacy in humans. Another area of interest is the development of more potent and specific AMPK inhibitors that can overcome the limitations of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide. Finally, the role of AMPK in various cellular processes and disease states is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This is then reacted with 4-bromo-2-fluoroaniline to form the intermediate, which is further reacted with 2-amino-4,6-dichloropyrimidine to form the final product, 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide. The synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Preclinical studies have shown that 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve glucose homeostasis and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2FNO/c14-7-1-3-9(11(17)5-7)13(19)18-12-4-2-8(15)6-10(12)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXLPJZELZJOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829569.png)

![Tricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2829573.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2829577.png)
![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)





![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)